4-Methyl-5-(trifluoromethyl)isoxazole 4-Methyl-5-(trifluoromethyl)isoxazole
Brand Name: Vulcanchem
CAS No.: 161144-76-9
VCID: VC0069609
InChI: InChI=1S/C5H4F3NO/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3
SMILES: CC1=C(ON=C1)C(F)(F)F
Molecular Formula: C5H4F3NO
Molecular Weight: 151.088

4-Methyl-5-(trifluoromethyl)isoxazole

CAS No.: 161144-76-9

Cat. No.: VC0069609

Molecular Formula: C5H4F3NO

Molecular Weight: 151.088

* For research use only. Not for human or veterinary use.

4-Methyl-5-(trifluoromethyl)isoxazole - 161144-76-9

Specification

CAS No. 161144-76-9
Molecular Formula C5H4F3NO
Molecular Weight 151.088
IUPAC Name 4-methyl-5-(trifluoromethyl)-1,2-oxazole
Standard InChI InChI=1S/C5H4F3NO/c1-3-2-9-10-4(3)5(6,7)8/h2H,1H3
Standard InChI Key XMSGHROLMRBTFI-UHFFFAOYSA-N
SMILES CC1=C(ON=C1)C(F)(F)F

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Methyl-5-(trifluoromethyl)isoxazole consists of a five-membered heterocyclic ring containing adjacent oxygen and nitrogen atoms (isoxazole), with two key functional groups:

  • A methyl (CH₃) group at carbon position 4

  • A trifluoromethyl (CF₃) group at carbon position 5

The molecular formula of this compound is C₅H₄F₃NO, with the trifluoromethyl group significantly influencing its chemical and physical properties. The presence of three fluorine atoms creates a highly electronegative region that affects electron distribution throughout the molecule, influencing its reactivity patterns and stability.

Physical Properties

Based on analysis of similar fluorinated heterocycles, 4-Methyl-5-(trifluoromethyl)isoxazole would likely exhibit these physical properties:

PropertyExpected ValueBasis
Physical StateCrystalline solid at room temperatureTypical for isoxazoles of similar molecular weight
Molecular Weight177.09 g/molCalculated from molecular formula C₅H₄F₃NO
Melting Point30-70°CEstimated from similar trifluoromethylated heterocycles
Boiling Point150-180°CEstimated from similar fluorinated compounds
SolubilityModerate in organic solvents; limited in waterBased on polarity and lipophilicity profiles
Log P~1.8-2.2Estimated from similar trifluoromethylated compounds

The trifluoromethyl group enhances lipophilicity while simultaneously increasing metabolic stability compared to non-fluorinated analogues. These properties make trifluoromethylated isoxazoles particularly valuable in medicinal chemistry applications.

Chemical Reactivity

The electron-withdrawing nature of the CF₃ group significantly influences reactivity:

  • Decreased electron density in the isoxazole ring

  • Enhanced electrophilicity at specific carbon positions

  • Modified acidity of adjacent protons

  • Resistance to oxidative metabolism

  • Altered hydrogen bonding capabilities

Synthesis Methods

Cycloaddition Approach

The 1,3-dipolar cycloaddition reaction between nitrile oxides and alkynes represents a probable synthetic pathway:

  • Preparation of an appropriate nitrile oxide bearing a trifluoromethyl group

  • Reaction with a methyl-substituted alkyne under controlled conditions

  • Cyclization to form the isoxazole ring with desired substituent positions

Building Block Methodology

Another potential approach involves using isoxazole chemistry similar to that described for related compounds:

  • Synthesis of a precursor ethyl ethoxymethyleneacetoacetic ester from ethylacetoacetate, triethylorthoformate, and acetic anhydride

  • Cyclization with hydroxylamine derivatives under controlled temperature conditions

  • Introduction of the trifluoromethyl group through appropriate functional group transformations

  • Isolation and purification of the target molecule

The use of hydroxylamine sulfate instead of hydroxylamine hydrochloride might provide cleaner reaction mixtures with reduced isomeric impurities, as observed with similar isoxazole syntheses .

Structure-Activity Relationships

Significance of the Trifluoromethyl Group

The trifluoromethyl group at position 5 represents a critical structural feature:

Electronic Effects

  • Strong electron-withdrawing properties alter electron distribution in the isoxazole ring

  • Modified reactivity toward nucleophiles and electrophiles

  • Altered binding affinity for biological targets

Metabolic Considerations

  • Increased resistance to oxidative metabolism

  • Blocking of potential metabolic sites

  • Enhanced metabolic stability in biological systems

Physicochemical Influences

  • Increased lipophilicity compared to non-fluorinated analogues

  • Modified hydrogen bonding patterns

  • Altered molecular recognition properties

Position Effects

The location of substituents on the isoxazole ring significantly influences biological activity:

PositionSubstitutionExpected Effect on Activity
Position 3HProvides site for potential hydrogen bonding
Position 4MethylContributes steric bulk and hydrophobicity
Position 5TrifluoromethylProvides strong electron-withdrawing effect and metabolic stability

Comparison with Similar Compounds

Structural Analogues

To better understand 4-Methyl-5-(trifluoromethyl)isoxazole, it's valuable to compare it with similar compounds:

4-Methyl-3-(trifluoromethyl)isoxazol-5-ol

This compound differs from our target molecule in several key aspects:

  • CF₃ group at position 3 instead of position 5

  • Hydroxyl group at position 5

  • Different hydrogen bonding capabilities and reactivity profile

5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide (Leflunomide)

This pharmaceutical compound represents a more complex derivative with:

  • Different arrangement of substituents on the isoxazole core

  • An anilide moiety incorporating the trifluoromethyl group

  • Established immunomodulatory properties used in treating rheumatoid arthritis

Physicochemical Property Comparison

Property4-Methyl-5-(trifluoromethyl)isoxazole4-Methyl-3-(trifluoromethyl)isoxazol-5-ol5-Methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide
Molecular Weight~177 g/mol~180 g/mol~270 g/mol
Key Functional GroupsCF₃ at position 5, CH₃ at position 4CF₃ at position 3, OH at position 5, CH₃ at position 4Complex structure with anilide linkage
LogP (estimated)~1.8-2.2~1.2~3.0-3.5
H-Bond Donors011
H-Bond Acceptors233
Primary ApplicationsUnknown, likely medicinal chemistry and synthetic intermediateAntimicrobial, antioxidantImmunomodulatory (approved drug)

Research Directions

Synthesis Optimization

Future research might focus on developing efficient synthetic routes:

  • Green chemistry approaches to minimize environmental impact

  • Catalytic methods to enhance selectivity

  • Continuous flow processes for industrial scale production

  • Stereoselective synthesis if chiral centers are introduced

Biological Activity Screening

Comprehensive biological screening would provide valuable insights:

Screening TypeTarget/SystemExpected OutcomeRationale
AntimicrobialBacterial and fungal pathogensPotential activity against select strainsBased on activity of similar fluorinated isoxazoles
AnticancerVarious cancer cell linesSelective cytotoxicity possibleCF₃ group enhances membrane penetration and target binding
Anti-inflammatoryInflammatory mediator assaysPossible inhibitory effectsIsoxazoles often exhibit anti-inflammatory properties
Enzyme inhibitionMetabolic enzymesStructure-dependent inhibitionElectronic properties suitable for enzyme active site binding

Structure-Activity Relationship Development

Systematic modification of the base structure could provide valuable information:

  • Varying the position of the trifluoromethyl group

  • Exploring alternative substituents at positions 3 and 4

  • Creating a library of derivatives for comprehensive evaluation

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